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molecular formula C16H11N5 B8520987 2-Azido-5,6-diphenylpyrazine CAS No. 76849-26-8

2-Azido-5,6-diphenylpyrazine

Cat. No. B8520987
M. Wt: 273.29 g/mol
InChI Key: PMBFOUDQIHUELM-UHFFFAOYSA-N
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Patent
US07608618B2

Procedure details

To a stirred solution of 2-Azido-5,6-diphenylpyrazine (45 mg, 0.17 mmol) in 50 mL EtOAc at room temperature was added triethylamine (100 μL) followed by Pearlman's Catalyst (50 mg). The suspension was put through a vacuum/purge cycle three times with hydrogen gas and then held under I atmosphere of hydrogen for 2 hours. The suspension was then filtered through GF/F filter paper with EtOAc and concentrated. The crude product was eluted through a Biotage 12S column with 1/1 EtOAc/hexane to give pure product, as a clear oil (25 mg, 59%)., 1H-NMR (400 MHz, CDCl3) δ 8.04 (s, 1H), 7.42-7.20 (m, 10H), 4.62 (br s, 2H).
Quantity
45 mg
Type
reactant
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
oil
Quantity
25 mg
Type
reactant
Reaction Step Four
Quantity
50 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[CH:9]=[N:8][C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[C:6]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[N:5]=1)=[N+]=[N-].C(N(CC)CC)C.[H][H]>CCOC(C)=O.[OH-].[OH-].[Pd+2]>[NH2:1][C:4]1[CH:9]=[N:8][C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[C:6]([C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=2)[N:5]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
45 mg
Type
reactant
Smiles
N(=[N+]=[N-])C1=NC(=C(N=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
100 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
oil
Quantity
25 mg
Type
reactant
Smiles
Step Five
Name
Quantity
50 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was then filtered through GF/F
FILTRATION
Type
FILTRATION
Details
filter paper with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The crude product was eluted through a Biotage 12S column with 1/1 EtOAc/hexane
CUSTOM
Type
CUSTOM
Details
to give pure product

Outcomes

Product
Name
Type
Smiles
NC1=NC(=C(N=C1)C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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